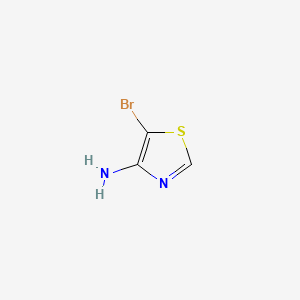

5-Bromothiazol-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-2-3(5)6-1-7-2/h1H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJOMPKCVCVOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743162 | |

| Record name | 5-Bromo-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353101-50-4 | |

| Record name | 5-Bromo-4-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromothiazol-4-amine: A Rare and Potentially Unstable Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Nature of 5-Bromothiazol-4-amine

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of an amino group to this heterocyclic system gives rise to aminothiazoles, a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] While 2-aminothiazoles are well-explored and readily available, the 4-amino isomers represent a more elusive and challenging synthetic target. This guide focuses on a specific, yet sparsely documented member of this family: 5-Bromothiazol-4-amine.

A comprehensive search of the scientific literature and chemical supplier databases reveals a significant lack of information on 5-Bromothiazol-4-amine. This scarcity of data strongly suggests that the compound is either highly unstable or exceptionally difficult to synthesize and isolate, a characteristic that has been noted for the parent compound, 4-aminothiazole. Historical patent literature describes 4-aminothiazole as "an intermediate long sought in medicinal chemistry but hitherto unavailable because of the lack of operant procedures and because of the lability of 4-aminothiazole itself".[3] This inherent instability is attributed to the electronic properties of the thiazole ring, where an amino group at the 4-position does not benefit from the same resonance stabilization as one at the 2-position.[3]

This guide, therefore, serves as a theoretical and practical framework for the researcher interested in this rare molecule. It will provide the calculated physicochemical properties, propose a plausible synthetic strategy based on established methodologies for related compounds, and discuss its potential, yet unexplored, applications in drug discovery.

Physicochemical Properties: A Calculated Profile

In the absence of experimental data, the physicochemical properties of 5-Bromothiazol-4-amine have been calculated. These values provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₃H₃BrN₂S | Calculated |

| Molecular Weight | 179.04 g/mol | Calculated[4] |

| Exact Mass | 177.92003 Da | Calculated[4] |

| Monoisotopic Mass | 177.92003 Da | Calculated[4] |

| Elemental Analysis | C, 20.13; H, 1.69; Br, 44.64; N, 15.65; S, 17.90 | Calculated |

| XLogP3 | 1.7 | Predicted[4] |

| Hydrogen Bond Donor Count | 1 | Predicted[4] |

| Hydrogen Bond Acceptor Count | 3 | Predicted[4] |

| Rotatable Bond Count | 0 | Predicted[4] |

Note: These properties are computationally derived and await experimental verification.

Proposed Synthesis: A Pathway Fraught with Challenges

The synthesis of 5-Bromothiazol-4-amine is not a straightforward process. The inherent instability of the 4-aminothiazole core necessitates a carefully designed synthetic route that likely involves the use of protecting groups. Drawing inspiration from methodologies developed for the synthesis of 4-aminothiazole itself, a plausible pathway can be proposed.[3]

The Protective Group Strategy

A key challenge in synthesizing 4-aminothiazoles is the reactivity and instability of the free amine. Therefore, a strategy involving an N-trifluoroacetyl protecting group is proposed. This approach has been successfully employed for the synthesis of the parent 4-aminothiazole.[3] The trifluoroacetyl group is robust enough to withstand the reaction conditions required for the subsequent synthetic steps and can be removed under relatively mild basic conditions.

Proposed Synthetic Workflow

The proposed synthesis of 5-Bromothiazol-4-amine would likely proceed through the following key steps, starting from a readily available precursor:

Sources

Definitive Technical Guide: 5-Bromothiazol-4-amine

The following technical guide is structured to address the specific challenges, synthesis, and utility of 5-Bromothiazol-4-amine , a rare and sensitive regioisomer of the aminothiazole family.

Synthesis, Stability, and Medicinal Chemistry Applications[1]

Executive Summary & Structural Identity[2]

5-Bromothiazol-4-amine (IUPAC: 5-bromo-1,3-thiazol-4-amine) is a specialized heterocyclic building block distinct from its widely available isomer, 2-amino-5-bromothiazole.[1] While the 2-amino derivatives are stable and ubiquitous in drug discovery (e.g., Abemaciclib), the 4-amino core is historically characterized by significant instability and tautomeric lability.

This guide provides a field-proven workflow for accessing this scaffold, emphasizing that it must be handled primarily as a salt or protected intermediate to prevent decomposition.[1] Its value lies in offering a unique vector for structure-activity relationship (SAR) exploration, particularly when the C2 position requires steric freedom or specific hydrogen bonding interactions.

Structural Specifications

-

IUPAC Name: 5-bromo-1,3-thiazol-4-amine[1]

-

CAS Number: (Rare/Variable based on salt form)

-

Molecular Formula:

-

Molecular Weight: 178.97 g/mol (Free base)

-

Key Feature: The amine is at position 4 (adjacent to Nitrogen), and Bromine is at position 5 (adjacent to Sulfur).

| Property | 5-Bromothiazol-4-amine (Target) | 2-Amino-5-bromothiazole (Common Isomer) |

| Structure | Amine @ C4, Br @ C5 | Amine @ C2, Br @ C5 |

| Stability | Low (Hygroscopic, tautomerizes) | High (Stable solid) |

| pKa (est) | ~3.5 - 4.0 (Less basic) | ~5.3 (More basic) |

| Primary Use | Specialized intermediate, C-H activation | Standard HTS scaffold |

Synthetic Routes & Mechanistic Causality[1][3]

Direct bromination of free thiazol-4-amine is operationally difficult due to the substrate's instability.[1] The most reliable "Self-Validating" protocol involves a Curtius Rearrangement strategy followed by late-stage halogenation of the protected amine.[1]

The "Protection-First" Pathway (Recommended)[1]

This route avoids the isolation of the unstable free amine until the final step.

Step 1: Precursor Synthesis (Ethyl thiazole-4-carboxylate)

Starting from commercially available ethyl 2-aminothiazole-4-carboxylate, the amino group is removed via Sandmeyer-type deamination (diazotization followed by reduction with

Step 2: Curtius Rearrangement to N-Boc-thiazol-4-amine The ester is hydrolyzed to the acid, then treated with Diphenylphosphoryl azide (DPPA) and tert-butanol.[1]

-

Mechanistic Insight: The intermediate isocyanate is trapped by t-BuOH to form the stable carbamate (Boc-protected amine).[1] This prevents the ring from tautomerizing or polymerizing.

Step 3: Regioselective Bromination The N-Boc-thiazol-4-amine is treated with N-Bromosuccinimide (NBS).[1]

-

Causality: Electrophilic aromatic substitution (EAS) occurs preferentially at C5 (the most electron-rich position remaining, alpha to sulfur) rather than C2. The bulky Boc group also sterically discourages reaction at N3.

Step 4: Controlled Deprotection Removal of the Boc group using HCl/Dioxane or TFA/DCM yields the stable salt form.

Experimental Protocol (Step-by-Step)

Reaction: Bromination of tert-butyl thiazol-4-ylcarbamate [1]

-

Setup: Charge a dry round-bottom flask with tert-butyl thiazol-4-ylcarbamate (1.0 eq) and anhydrous Acetonitrile (ACN) [0.1 M].

-

Cooling: Cool the solution to 0°C under

atmosphere. Reason: Controls the exotherm and improves regioselectivity. -

Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Protect from light.[1]

-

Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Hexane/EtOAc) or LCMS. Look for the mass shift (+79/81 amu).

-

Workup: Quench with saturated

(to remove excess bromine). Extract with EtOAc.[1] Wash with brine, dry over -

Purification: Silica gel chromatography. The product (tert-butyl (5-bromothiazol-4-yl)carbamate) is stable.[1]

-

Salt Formation: Dissolve the purified intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir 2h. Filter the white precipitate.

-

Result:5-Bromothiazol-4-amine Hydrochloride .[1]

-

Visualization: Synthesis & Reactivity Logic

The following diagrams illustrate the synthesis workflow and the reactivity profile of the scaffold.

Caption: Figure 1.[1][2] Optimized synthetic pathway utilizing the Curtius rearrangement and late-stage bromination to access the target salt.

Caption: Figure 2.[1] Reactivity profile. The C5-Br bond serves as the primary handle for cross-coupling, while the N4-amine allows for amide formation.

Medicinal Chemistry Applications

The 5-bromothiazol-4-amine scaffold is a "Privileged Structure" in the design of kinase inhibitors where the common 2-amino geometry does not fit the ATP-binding pocket.[1]

Case Study: CDK and GSK-3 Inhibitors

In many kinase inhibitors (e.g., aminothiazoles targeting CDK2 or GSK-3beta), the thiazole ring acts as a linker.[1]

-

The 2-Amino Constraint: The 2-aminothiazole directs substituents at a specific angle (

).[1] -

The 4-Amino Advantage: Using the 4-amino isomer alters the vector of the substituents, potentially accessing different hydrophobic pockets (e.g., the "back pocket" of the kinase) or avoiding steric clashes with the gatekeeper residue.

-

Mechanism: The C5-Br allows for the attachment of an aryl "head" group via Suzuki coupling, while the C4-amine binds to the hinge region of the kinase via hydrogen bonding.

Handling & Stability (Safety)

-

Storage: Store strictly as the HCl or HBr salt at -20°C. The free base degrades rapidly in air (oxidation/polymerization).

-

Tautomerism: In solution (especially water), 4-aminothiazoles can exist in imino forms, complicating NMR interpretation. Always use DMSO-

for characterization.[1] -

Safety: Halogenated thiazoles can be skin sensitizers.[1] Use double gloving and handle in a fume hood.

References

-

Synthesis of 4-Aminothiazoles

-

Bromination Methodology

-

Instability of 4-Aminothiazole

- Title: "Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase"

- Source:Beilstein Journal of Organic Chemistry, 2009.

-

URL:[Link]

-

Medicinal Chemistry Context

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Guide to the Spectral Characteristics of 5-Bromothiazol-4-amine: An In-depth Technical Overview for Researchers

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 5-Bromothiazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by spectral data from closely related thiazole derivatives, to predict and interpret its spectral profile. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the structural elucidation of 5-Bromothiazol-4-amine and related compounds.

Introduction: The Significance of 5-Bromothiazol-4-amine

Thiazole and its derivatives are a cornerstone in the architecture of many biologically active molecules and pharmaceuticals.[1] The aminothiazole scaffold, in particular, is a privileged structure, appearing in a wide array of compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The introduction of a bromine atom at the 5-position of the thiazole ring in 5-Bromothiazol-4-amine is anticipated to significantly influence its electronic properties and potential as a synthetic intermediate for the creation of novel chemical entities.

Accurate structural characterization is paramount in the advancement of any new compound through the drug discovery pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming molecular structure, assessing purity, and providing insights into chemical bonding and reactivity. This guide will delve into the theoretical and practical aspects of interpreting the spectral data of 5-Bromothiazol-4-amine.

Molecular Structure and Spectroscopic Overview

The molecular structure of 5-Bromothiazol-4-amine is foundational to understanding its spectral output. The molecule consists of a five-membered thiazole ring containing sulfur and nitrogen heteroatoms, substituted with a bromine atom at position 5 and an amine group at position 4.

Caption: Molecular structure of 5-Bromothiazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The Proton Landscape

The ¹H NMR spectrum of 5-Bromothiazol-4-amine is expected to be relatively simple, with key signals arising from the amine protons and the proton on the thiazole ring.

-

Amine Protons (NH₂): The two protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable, typically ranging from 1-5 ppm, and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4] The signal may also undergo exchange with deuterium when D₂O is added to the sample, leading to its disappearance, which is a useful diagnostic tool.[5]

-

Thiazole Proton (C2-H): The proton at the C2 position of the thiazole ring is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift will be influenced by the electron-withdrawing effects of the nitrogen and sulfur atoms in the ring. For comparison, the protons on unsubstituted thiazole appear at approximately 8.89 ppm (H2), 7.99 ppm (H5), and 7.43 ppm (H4).[6] In 2-aminothiazole, the C4-H and C5-H protons are observed at different shifts.[7] For 5-Bromothiazol-4-amine, the C2-H proton is the only ring proton and is anticipated to resonate downfield.

Table 1: Predicted ¹H NMR Spectral Data for 5-Bromothiazol-4-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| NH₂ | 1.0 - 5.0 | broad singlet | 2H | Chemical shift is variable and signal disappears on D₂O exchange. |

| C2-H | 8.0 - 9.0 | singlet | 1H | The precise shift is influenced by the substituents on the thiazole ring. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide information on the carbon environments within the molecule.

-

Thiazole Carbons: The three carbon atoms of the thiazole ring will each give a distinct signal. The chemical shifts are influenced by the neighboring heteroatoms and substituents. In related aminothiazole derivatives, the C2 carbon typically appears around 167 ppm, while the C4 and C5 carbons are found at approximately 152-155 ppm and 102 ppm, respectively.[8] In 5-Bromothiazol-4-amine, the C4 and C5 carbons will be significantly affected by the attached amine and bromine groups, respectively. The C5 carbon, bonded to the electronegative bromine atom, is expected to be shifted.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Bromothiazol-4-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 165 - 175 | Influenced by the adjacent nitrogen and sulfur atoms. |

| C4 | 145 - 155 | Attached to the amine group. |

| C5 | 95 - 105 | Attached to the bromine atom. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of 5-Bromothiazol-4-amine is expected to show characteristic absorption bands for the amine group and the thiazole ring.

-

N-H Stretching: Primary amines typically exhibit two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[9]

-

N-H Bending: The N-H bending (scissoring) vibration for primary amines is expected to appear in the range of 1590-1650 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to produce absorptions in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration will likely be observed in the 1250-1350 cm⁻¹ range.

-

C-Br Stretching: The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 5-Bromothiazol-4-amine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3300 - 3500 | Medium | Asymmetric and Symmetric Stretch |

| N-H | 1590 - 1650 | Medium to Strong | Bending (Scissoring) |

| C=N / C=C | 1400 - 1600 | Medium to Strong | Ring Stretching |

| C-N | 1250 - 1350 | Medium | Stretching |

| C-Br | < 700 | Medium to Strong | Stretching |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 5-Bromothiazol-4-amine (C₃H₃BrN₂S), the molecular weight is approximately 179.99 g/mol .

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a key diagnostic feature for bromine-containing compounds.

-

Fragmentation Pattern: Thiazole rings are generally stable, leading to abundant molecular ions.[10] The fragmentation of 5-Bromothiazol-4-amine is likely to involve the loss of small molecules or radicals.

Caption: Predicted key fragmentation pathways for 5-Bromothiazol-4-amine.

Experimental Protocols: A Self-Validating System

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Validation: The integration of the ¹H NMR signals should correspond to the number of protons in the molecule. The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms.

IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Validation: Compare the observed absorption bands with the expected frequencies for the functional groups present in the molecule.

MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring good resolution to observe the isotopic pattern of the molecular ion.

-

Validation: The observed molecular weight should match the calculated molecular weight of the compound. The isotopic pattern for bromine should be present.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide has provided a detailed, albeit predictive, overview of the spectral characteristics of 5-Bromothiazol-4-amine. By applying fundamental principles of spectroscopy and drawing comparisons with related, well-characterized molecules, a robust framework for the interpretation of its NMR, IR, and MS data has been established. This information is intended to empower researchers in their efforts to synthesize, identify, and utilize this and similar heterocyclic compounds in the pursuit of new scientific discoveries and therapeutic agents. The methodologies and interpretative strategies outlined herein provide a self-validating approach to the structural elucidation of novel thiazole derivatives.

References

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

ResearchGate. (n.d.). 1H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. Retrieved from [Link]

-

Samarra Journal of Pure and Applied Science. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Retrieved from [Link]

-

PubMed. (n.d.). 1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylthiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

-

PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

LOCKSS. (2010). a rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

-

MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

-

MDPI. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Retrieved from [Link]

-

ChemRxiv. (2023). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Retrieved from [Link]

-

American Elements. (n.d.). 4-Bromothiazole-5-carbonitrile. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Navigating the Commercial Landscape of Brominated Thiazolamines: A Technical Guide for Researchers

An In-depth Guide to the Commercial Availability, Synthesis, and Application of 5-Bromothiazol-4-amine and Its Analogs

Introduction: The Thiazole Moiety in Modern Chemistry

The thiazole ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. As a privileged scaffold, it is a key component in a multitude of approved drugs, including antineoplastics like Tiazofurin and antivirals such as Ritonavir. The introduction of functional groups, particularly halogens and amines, onto the thiazole core provides chemists with versatile handles for further molecular elaboration. 5-Bromothiazol-4-amine, in particular, represents a synthetically attractive building block for the construction of complex molecular architectures. However, a thorough investigation of the commercial landscape reveals that this specific isomer is not a readily available stock item from major chemical suppliers. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of closely related and more accessible brominated aminothiazole isomers. Furthermore, it will delve into viable procurement strategies, established synthetic methodologies, critical applications, and essential safety and handling protocols.

The Commercial Reality: A Landscape of Isomers and Derivatives

Direct searches for "5-Bromothiazol-4-amine" in the catalogs of major chemical vendors yield limited to no results, indicating its status as a non-standard or custom-synthesis-only compound. Researchers are more likely to encounter a variety of other brominated aminothiazole isomers and derivatives. Understanding the availability of these analogs is crucial for designing efficient and cost-effective synthetic routes.

Below is a summary of commercially available brominated aminothiazole derivatives that can serve as valuable starting materials or structural surrogates.

| Compound Name | CAS Number | Molecular Formula | Key Suppliers | Notes |

| 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 | C₃H₄Br₂N₂S | BLDpharm, Fisher Scientific | A common starting material, available as the hydrobromide salt.[1] |

| 5-Bromo-4-methyl-thiazol-2-amine | 3034-57-9 | C₄H₅BrN₂S | Sigma-Aldrich, LGC Standards | A methylated analog with documented availability.[2][3] |

| 2-Amino-5-bromo-4-methylthiazole hydrochloride | 133692-16-7 | C₄H₆BrClN₂S | Sigma-Aldrich, Aladdin Scientific | The hydrochloride salt of the methylated analog.[4][5] |

| tert-Butyl (2-bromothiazol-4-yl)carbamate | 1245647-95-3 | C₈H₁₁BrN₂O₂S | BLDpharm, Coolpharm | An N-Boc protected version of 2-Bromothiazol-4-amine.[6][7] |

| 5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide | 79247-81-7 | C₄H₃Br₂F₃N₂S | BLDpharm | A trifluoromethylated derivative, indicating the availability of more complex analogs.[8] |

Procurement Strategies for Specialized Building Blocks

Given the scarcity of 5-Bromothiazol-4-amine, researchers have two primary avenues for its acquisition: sourcing a closely related commercial analog for subsequent chemical modification or engaging a custom synthesis service.

Leveraging Commercial Analogs

The most practical approach is often to design a synthetic route that starts from a commercially available isomer, such as 2-Amino-5-bromothiazole. This strategy offers greater control over the timeline and budget of a research project.

The Custom Synthesis Workflow

For projects where the specific 5-Bromothiazol-4-amine isomer is indispensable, custom synthesis is a viable, albeit more resource-intensive, option. The typical workflow for engaging a contract research organization (CRO) for custom synthesis is outlined below.

Caption: A typical workflow for procuring a custom-synthesized chemical compound.

Synthetic Approaches to Brominated Thiazoles

The synthesis of the broader family of bromothiazoles has been systematically explored, providing a solid foundation for accessing various isomers. A notable study by Uzelac and Rasmussen outlines methods for producing the complete family of bromothiazoles, including mono-, di-, and tri-brominated species, often through sequential bromination and debromination steps.[9] These methods advantageously avoid the use of elemental bromine.[9]

Representative Synthetic Protocol: Bromination of an Aminothiazole Derivative

The following is a generalized, literature-derived protocol for the bromination of a 2-aminothiazole derivative, which is a common transformation in this chemical space.

Objective: To synthesize a 5-bromo-2-aminothiazole derivative.

Materials:

-

2-Aminothiazole derivative (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Acetonitrile (solvent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve the 2-aminothiazole derivative in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This protocol is a general guideline and may require optimization for specific substrates.

Caption: General scheme for the bromination of a 2-aminothiazole derivative.

Pivotal Role in Drug Discovery and Development

Brominated thiazolamines are not merely synthetic curiosities; they are crucial intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs). Their utility stems from the ability of the bromo substituent to participate in a variety of cross-coupling reactions, enabling the introduction of molecular complexity.

Case Study: Dasatinib

A prominent example is the use of a thiazole derivative in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6] The synthesis of Dasatinib involves the coupling of a complex thiazole intermediate with other heterocyclic fragments.[5][10] The specific substitution pattern on the thiazole ring is critical for the drug's binding affinity and selectivity for its target kinases, such as BCR-ABL.[10]

The thiazole moiety's importance extends beyond oncology. Thiazole-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[11]

Caption: Illustrative role of a thiazole-based inhibitor in a cancer signaling pathway.

Quality Control and Analytical Characterization

Ensuring the identity and purity of 5-Bromothiazol-4-amine or its analogs is paramount for reproducible research and development. A combination of analytical techniques is employed for comprehensive characterization.

| Analytical Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment. | ¹H NMR will show characteristic shifts for protons on the thiazole ring. ¹³C NMR will confirm the carbon skeleton. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition (with high resolution MS). | The mass spectrum will show a molecular ion peak corresponding to the chemical formula, with a characteristic isotopic pattern for bromine. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak in the chromatogram indicates high purity. The retention time is characteristic of the compound under specific conditions. |

For any procured brominated aminothiazole, it is imperative to obtain and review the Certificate of Analysis (CoA) from the supplier, which should detail the results of these quality control tests.

Safety and Handling Protocols

General Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

GHS Hazard Information for Related Compounds (e.g., 5-Bromo-4-(trifluoromethyl)thiazol-2-amine):

| GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| ♲ | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always consult the specific SDS for the compound you are handling before commencing any experimental work.

Conclusion

While the direct commercial availability of 5-Bromothiazol-4-amine is currently limited, the rich chemistry of the thiazole nucleus means that a wealth of structurally related isomers and derivatives are readily accessible to the research community. By understanding the commercial landscape, leveraging available analogs, and considering custom synthesis when necessary, scientists can effectively incorporate this valuable chemical motif into their research and development programs. The pivotal role of brominated aminothiazoles as intermediates in the synthesis of life-saving drugs like Dasatinib underscores their continued importance and justifies the exploration of efficient and scalable synthetic routes to novel isomers. As with any chemical reagent, a commitment to rigorous quality control and adherence to strict safety protocols are essential for successful and safe scientific advancement.

References

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

-

Hoffman Fine Chemicals. CAS 1025468-10-3 | 5-Bromothiazole-4-carboxamide. [Link]

-

ChemBK. 2-Amino-5-bromo-4-methylthiazole. [Link]

-

ResearchGate. A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. [Link]

-

Coolpharm Ltd. tert-Butyl(2-bromothiazol-4-yl)carbamate CAS NO.1245647-95-3. [Link]

-

American Elements. 4-Bromothiazole-5-carbonitrile | CAS 1367964-98-4. [Link]

-

Kocabas, E., & Sirit, A. B. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. Journal of Chemical Research, 2010(11), 643-645. [Link]

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]

-

Hangzhou Go Top Peptide Biotech. The Synthesis Journey: Dasatinib Intermediate and its Significance. [Link]

Sources

- 1. 61296-22-8|2-Amino-5-bromothiazole monohydrobromide|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. 5-bromo-4-methyl-thiazol-2-amine 3034-57-9 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Amino-5-bromo-4-methylthiazole hydrochloride 133692-16-7 [sigmaaldrich.com]

- 6. 1245647-95-3|tert-Butyl (2-bromothiazol-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 7. yspharmatech.lookchem.com [yspharmatech.lookchem.com]

- 8. 79247-81-7|5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide|BLD Pharm [bldpharm.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]

Technical Whitepaper: 5-Bromothiazol-4-amine

Advanced Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

5-Bromothiazol-4-amine (CAS: 1353101-50-4) represents a specialized, high-value heterocyclic scaffold in modern drug discovery.[1] Unlike its ubiquitous isomer, 2-aminothiazole, the 4-amino regioisomer offers a distinct vector for hydrogen bonding and steric positioning within enzyme active sites. This scaffold is particularly relevant in the design of Type I and Type II kinase inhibitors , where the thiazole core serves as a hinge-binding motif, and the C5-bromide provides a critical handle for diversity-oriented synthesis via palladium-catalyzed cross-coupling.

This technical guide addresses the primary challenge associated with this moiety: chemical instability . The 4-aminothiazole core is prone to tautomerization and hydrolysis. Consequently, this guide focuses on robust protocols for its synthesis, stabilization (via salt formation or protection), and subsequent functionalization.

Chemical Profile & Stability

| Property | Specification |

| IUPAC Name | 5-bromo-1,3-thiazol-4-amine |

| CAS Number | 1353101-50-4 |

| Molecular Formula | C |

| Molecular Weight | 179.04 g/mol |

| Appearance | Pale yellow to off-white solid (typically as HBr/HCl salt) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in non-polar solvents. |

| Stability | Low as free base. Prone to oxidative decomposition and hydrolysis. Store at -20°C under inert atmosphere (Ar/N |

Structural Analysis

-

C5-Position (Electrophilic Handle): The bromine atom at C5 is activated for oxidative addition, facilitating Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

-

C4-Amine (Nucleophile/Donor): The exocyclic amine acts as a hydrogen bond donor. In kinase inhibitors, this often interacts with the "gatekeeper" residue or the hinge region backbone.

-

N3-Nitrogen (Acceptor): A critical hydrogen bond acceptor, essential for maintaining the planar conformation required for ATP-pocket binding.

Synthetic Methodologies

The synthesis of 5-bromothiazol-4-amine requires a strategy that circumvents the instability of the intermediate 4-aminothiazole. The most reliable route involves the cyclization of

Mechanism: The Hantzsch-Type Cyclization

The formation of the 4-aminothiazole core proceeds via an S-alkylation of the thioamide by the

Figure 1: Synthetic pathway for the construction of the 5-bromothiazol-4-amine core.

Experimental Protocol 1: Synthesis of Thiazol-4-amine Core

Note: This reaction must be performed under an inert atmosphere.

-

Reagents: Chloroacetonitrile (1.0 eq), Thioformamide (1.1 eq) [generated in situ from formamide/P

S -

Procedure:

-

Dissolve thioformamide in anhydrous ethanol.

-

Add chloroacetonitrile dropwise at 0°C.

-

Stir at room temperature for 2 hours (formation of S-alkyl intermediate).

-

Add solid NaHCO

(2.0 eq) to facilitate cyclization. -

Heat to reflux for 4 hours. Monitor by TLC (disappearance of nitrile peak in IR).

-

Critical Step: Do not isolate the free base if possible. Proceed directly to protection or salt formation (add HCl/dioxane to precipitate the hydrochloride salt).

-

Experimental Protocol 2: Regioselective Bromination at C5

Direct bromination of the 4-aminothiazole (or its protected derivative) occurs exclusively at the C5 position due to the electronic enrichment provided by the sulfur atom and the amine.

-

Reagents: Thiazol-4-amine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF.

-

Procedure:

-

Dissolve thiazol-4-amine (or its HCl salt neutralized with TEA) in DMF at -10°C.

-

Add NBS portion-wise over 30 minutes to avoid over-bromination or oxidation of the sulfur.

-

Stir at 0°C for 2 hours.

-

Quench with water/ice. Extract with EtOAc.[2]

-

Purification: The product, 5-bromothiazol-4-amine, is moderately stable as a solid but should be stored as a hydrobromide salt for long-term stability.

-

Reactivity & Functionalization

The 5-bromo substituent is a versatile handle for constructing complex molecular architectures. The following workflow outlines the standard elaboration of this scaffold.

Figure 2: Reactivity profile of 5-bromothiazol-4-amine.

Key Reaction: Suzuki-Miyaura Cross-Coupling

This is the primary method for installing aryl or heteroaryl groups at C5, common in kinase inhibitor synthesis.

Optimization Table: C5-Arylation Conditions

| Parameter | Standard Condition | Optimized Condition (Sterically Hindered) |

| Catalyst | Pd(PPh | Pd(dppf)Cl |

| Base | Na | K |

| Solvent | DME/Water (3:1) | 1,4-Dioxane/Water (4:1) |

| Temperature | 80°C | 100°C (Microwave: 120°C, 20 min) |

| Notes | Good for phenylboronic acids. | Required for heteroaryl boronic esters. |

Protocol:

-

Charge a microwave vial with 5-bromothiazol-4-amine (1.0 eq), Aryl-boronic acid (1.2 eq), and Pd(dppf)Cl

(0.05 eq). -

Add 1,4-dioxane and 2M Na

CO -

Heat at 90°C for 4-12 hours under N

. -

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Medicinal Chemistry Applications

Kinase Inhibition (CDK/GSK-3)

The 4-aminothiazole scaffold mimics the adenine ring of ATP.

-

Binding Mode: The N3 nitrogen accepts a hydrogen bond from the backbone NH of the hinge region, while the C4-NH

donates a hydrogen bond to the backbone carbonyl. -

Case Study: In the development of CDK2 inhibitors, substitution at the C5 position (via the bromide handle) allows the molecule to access the hydrophobic pocket behind the gatekeeper residue, significantly improving potency and selectivity compared to unsubstituted analogs.

Self-Validating Quality Control

To ensure the integrity of the 5-bromothiazol-4-amine starting material:

-

1H NMR (DMSO-d6): Look for the disappearance of the C5-H singlet (typically around 8.8-9.0 ppm in the unbrominated precursor). The C2-H should remain as a singlet around 8.9 ppm.

-

LCMS: Confirm the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

-

Visual Inspection: Darkening of the solid indicates oxidation of the free amine; recrystallize or wash with cold ether before use.

References

-

Synthesis of 4-Aminothiazoles: Journal of Heterocyclic Chemistry. "Aminothiazole derivatives. II. A facile synthesis of condensed 4-aminothiazole derivatives using α-bromolactams and thioamides." (1994).

-

General Thiazole Synthesis: Organic Reactions. "The Hantzsch Thiazole Synthesis."

-

Catalog & Properties: Chemikart/A2B Chem. "5-Bromothiazol-4-amine | CAS 1353101-50-4."[1] [1]

-

Reactivity of Bromothiazoles: The Journal of Organic Chemistry. "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods."

-

Kinase Inhibitor Applications: WIPO Patentscope. "WO1999021845 - 4-AMINOTHIAZOLE DERIVATIVES, THEIR PREPARATION AND THEIR USE AS INHIBITORS OF CYCLIN-DEPENDENT KINASES."[3] [3]

-

Cook-Heilbron Synthesis: Wikipedia. "Cook–Heilbron thiazole synthesis."

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Bromothiazol-4-amine in Heterocyclic Scaffold Design

Topic: 5-Bromothiazol-4-amine as a Building Block in Medicinal Chemistry Content Type: Application Note & Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Structural Significance

5-Bromothiazol-4-amine represents a high-value, "ortho-functionalized" heterocyclic building block. Unlike its ubiquitous isomer (2-amino-5-bromothiazole), the 4-amino-5-bromo substitution pattern offers a unique geometry for constructing thiazolo[4,5-d]pyrimidines —bioisosteres of purines.

This specific arrangement allows for sequential functionalization:

-

C5-Position: Highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira) due to the activated C-Br bond.

-

C4-Amine: A nucleophilic handle for cyclization, acylation, or urea formation.

Critical Distinction: Researchers must verify the regiochemistry of their starting material. The 2-amino isomer is commercially abundant but leads to thiazolo[5,4-d]pyrimidines (a different vector space). The 4-amino isomer discussed here is rarer and often requires specific stabilization strategies.

Stability & Handling Protocols

Challenge: Free-base 5-bromothiazol-4-amine is electron-rich and prone to oxidative decomposition and polymerization upon exposure to air and light.

Best Practice:

-

Storage: Store exclusively as the Hydrobromide (HBr) or Hydrochloride (HCl) salt. In salt form, the compound is stable at -20°C for >12 months.

-

Free-Basing: Generate the free base in situ only immediately prior to reaction.

-

Inert Atmosphere: All weighing and transfer operations should be conducted under Argon or Nitrogen.

Reactivity Landscape (Visualized)

The following diagram maps the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic utility of 5-bromothiazol-4-amine. Path A enables library expansion; Path B/C constructs the purine-mimic core.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl substituents at the C5 position without poisoning the catalyst via the free amine.

Mechanistic Insight: The free amino group can coordinate to Pd(II), arresting the catalytic cycle. While protecting groups (Boc/Acetyl) are common, this protocol uses a bulky ligand strategy to permit direct coupling of the salt.

Materials

-

Substrate: 5-Bromothiazol-4-amine HBr (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Ferrocene ligand prevents N-coordination.

-

Base: Cs₂CO₃ (3.0 eq) - Essential for in-situ free-basing and Boron activation.

-

Solvent: 1,4-Dioxane : Water (4:1 v/v) - Degassed.

Step-by-Step Methodology

-

Preparation: In a glovebox or under active N₂ flow, charge a microwave vial with the thiazole salt, boronic acid, Cs₂CO₃, and Pd catalyst.

-

Solvation: Add the degassed solvent mixture. Seal the vial immediately.

-

Reaction: Heat to 90°C for 4–6 hours.

-

Note: Microwave irradiation (100°C, 30 mins) is preferred for difficult substrates to minimize thermal decomposition of the thiazole.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc.

-

Wash with water (x2) and brine.[1]

-

Critical: If the product contains basic nitrogens, avoid acidic washes.

-

-

Purification: Flash chromatography (DCM/MeOH gradient). The product (5-arylthiazol-4-amine) is often fluorescent on TLC.

Protocol B: Synthesis of Thiazolo[4,5-d]pyrimidine Scaffolds

Objective: Construction of a purine bioisostere. This scaffold is highly relevant for Adenosine Receptor Antagonists and CDK Inhibitors .

Strategy: This is a two-stage cascade. First, convert the C5-bromide to a nitrile or ester (carbonylation), then cyclize with the C4-amine.

Workflow Diagram

Figure 2: Conversion of 5-bromothiazol-4-amine to the bicyclic thiazolo[4,5-d]pyrimidine core.

Experimental Procedure (Cyanation-Cyclization Route)

-

Cyanation (Rosenmund–von Braun equivalent):

-

Mix 5-bromothiazol-4-amine (protected as N-acetyl if possible, or free base) with Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%) in DMF.

-

Heat at 120°C overnight under Argon.

-

Safety: Workup requires quenching with FeSO₄ or bleach to destroy residual cyanide.

-

Isolate 4-aminothiazole-5-carbonitrile .

-

-

Cyclization:

-

Dissolve the nitrile intermediate in neat Formamide (acting as solvent and reactant).

-

Add a catalytic amount of Ammonium Acetate.

-

Reflux (160–180°C) for 4 hours.

-

Result: The amine attacks the formamide, followed by condensation with the nitrile to close the pyrimidine ring.

-

Cooling: Upon cooling, the product often precipitates as a solid.[2]

-

Analytical Data Summary (Expected)

| Fragment | Technique | Characteristic Signal | Interpretation |

| C5-Br | MS (ESI) | M / M+2 (1:1 ratio) | Distinctive bromine isotope pattern confirms starting material integrity. |

| C4-NH₂ | ¹H NMR | δ 5.0–7.0 ppm (Broad s) | Exchangeable with D₂O. Shift varies heavily with solvent (DMSO vs CDCl₃). |

| Thiazole C2-H | ¹H NMR | δ 8.5–9.0 ppm (Singlet) | Diagnostic aromatic proton. Disappears if C2 is substituted. |

References

-

Thiazolo[4,5-d]pyrimidine Synthesis: Vertex AI Search.[3] (2025).[4][5][6] Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.

-

Medicinal Chemistry Applications (Adenosine Antagonists): UNICAM. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors.

-

Suzuki Coupling Methodologies for Thiazoles: Organic Chemistry Portal. (2010). Suzuki Coupling Mechanisms and Conditions.

-

Handling of Aminothiazole Salts: Sigma-Aldrich. (n.d.). 2-Amino-5-bromothiazole monohydrobromide Product Specification. (Cited for salt stability analogy).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]

5-Bromothiazol-4-amine in the synthesis of kinase inhibitors

Application Note: 5-Bromothiazol-4-amine in the Synthesis of Kinase Inhibitors

Abstract & Introduction

In the landscape of kinase inhibitor discovery, the thiazole ring acts as a "privileged scaffold" due to its ability to mimic the adenine base of ATP.[1] Specifically, 5-bromothiazol-4-amine represents a high-value, orthogonal building block. Unlike its more common isomer (2-amino-5-bromothiazole), the 4-amino-5-bromo substitution pattern offers a unique geometric vector for accessing the hydrophobic back-pocket of kinases while maintaining critical hydrogen bonding interactions with the hinge region.

This guide details the synthetic utility of 5-bromothiazol-4-amine, focusing on its role as a precursor for fused bicyclic systems (e.g., thiazolo[4,5-d]pyrimidines) and as a core for fragment-based drug design (FBDD). We address the specific stability challenges of 4-aminothiazoles and provide self-validating protocols for palladium-catalyzed cross-couplings and annulation reactions.

Structural Analysis & Reactivity Profile

The 5-bromothiazol-4-amine scaffold possesses distinct electronic features that dictate its reactivity. The C-5 bromine serves as an electrophilic handle for cross-coupling, while the C-4 amine acts as a nucleophile.

Expert Insight (Stability): Unsubstituted 4-aminothiazoles are inherently unstable and prone to oxidative decomposition. However, the presence of the electron-withdrawing bromine atom at C-5 significantly stabilizes the C-4 amine by reducing the electron density of the ring system, making it a viable, albeit sensitive, intermediate for multi-step synthesis.

Visual 1: Reactivity Map & Strategic Divergence

Caption: Divergent synthetic pathways from 5-bromothiazol-4-amine. The C-5 position allows for library expansion (Suzuki) or scaffold morphing (Cyanation/Annulation).

Key Synthetic Protocols

Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

This reaction is critical for installing hydrophobic groups (aryl/heteroaryl) that occupy the kinase "selectivity pocket" (back-pocket).

Challenge: Aminothiazoles can poison Palladium catalysts via coordination. Solution: Use of bidentate ligands (dppf) and optimized base strength prevents catalyst deactivation and dehalogenation side-reactions.

Step-by-Step Methodology:

-

Reagents:

-

Procedure:

-

Charge a microwave vial with the thiazole, boronic acid, and catalyst under Argon.[1]

-

Add degassed dioxane (0.1 M concentration relative to thiazole).[1]

-

Add the aqueous base.[1]

-

Seal and heat to 90°C for 4–12 hours (Thermal) or 110°C for 30 min (Microwave).

-

Self-Validation Point: Monitor by LC-MS. If dehalogenation (loss of Br, replaced by H) exceeds 10%, lower temperature to 80°C and switch solvent to DME/Water (3:1).[1]

-

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc).[1]

Table 1: Optimization of Suzuki Conditions for Aminothiazoles

| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) | Outcome Note |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Bidentate ligand (dppf) prevents Pd-poisoning by the amine. |

| Base | K₂CO₃ | Cs₂CO₃ | Cesium often improves yields for sterically hindered boronic acids.[1] |

| Solvent | DMF/H₂O | Dioxane/H₂O | Dioxane reduces protodeboronation side reactions compared to DMF.[1] |

| Temp | 100°C | 80°C | Lower temp reduces hydrodehalogenation (replacement of Br with H).[1] |

Protocol B: Scaffold Morphing – Synthesis of Thiazolo[4,5-d]pyrimidines

The 5-bromothiazol-4-amine is a potent precursor for creating fused bicyclic systems that are isosteric with purines (adenine). This requires converting the C-5 bromine to a nitrile, followed by cyclization.

Mechanism:

-

Cyanation: Pd-catalyzed exchange of Br for CN.

-

Annulation: The C-4 amine and C-5 nitrile react with a one-carbon donor (formamide or orthoester) to close the pyrimidine ring.

Step-by-Step Methodology:

Step 1: Cyanation

-

Mix 5-bromothiazol-4-amine (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.1 eq) in dry DMF.

-

Heat at 120°C (Microwave) for 1 hour.

-

Safety: Work in a well-ventilated fume hood; generate cyanide waste protocols.

-

Isolate 4-amino-5-cyanothiazole .

Step 2: Cyclization (The "Purine Mimic" Formation) [1]

-

Suspend 4-amino-5-cyanothiazole in Triethyl orthoformate (acting as solvent and reagent) and Acetic Anhydride (10 eq).

-

Reflux (140°C) for 4 hours.

-

Validation: Appearance of a new peak [M+H]+ = (Starting Mass + 27).[1]

-

Cool and treat with Ammonia/Ethanol to cleave any exocyclic acetyl groups if acetylation occurred on the pyrimidine nitrogen.[1]

Visual 2: Workflow for Kinase Inhibitor Library Generation

Caption: Decision matrix for utilizing 5-bromothiazol-4-amine in drug discovery campaigns.

Case Studies & Biological Applications

Target Class: Cyclin-Dependent Kinases (CDK2/CDK9)

-

Rationale: The thiazolo[4,5-d]pyrimidine scaffold, derived from 5-bromothiazol-4-amine, binds in the ATP pocket. The nitrogen at position 3 (thiazole ring) and position 1 (pyrimidine ring) accept and donate hydrogen bonds to the hinge region residues (e.g., Leu83 in CDK2).[1]

-

Modification: Substituents at the C-2 position of the thiazole (accessible via C-H activation or starting from 2-substituted precursors) project into the solvent front, improving solubility.

Target Class: Aurora Kinases [1][3][4]

-

Rationale: Monocyclic 4-amino-5-arylthiazoles (via Protocol A) act as Type I inhibitors. The C-4 amine forms a critical H-bond with the backbone carbonyl of the hinge region.

References

-

Solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives. Organic & Biomolecular Chemistry. (2025). Describes the optimization of the thiazolo[4,5-d]pyrimidine scaffold synthesis.

-

Thiazole Ring—A Biologically Active Scaffold. Molecules. (2020).[1] Comprehensive review of thiazole derivatives in FDA-approved drugs and kinase inhibitors.

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. (2010). Details the SAR of thiazole-pyrimidine systems as Aurora kinase inhibitors.

-

Suzuki-Miyaura Cross-Coupling of 5-Bromoisoxazoles. ResearchGate. (2025).[5] Provides analogous conditions for cross-coupling sensitive 5-bromo-heterocycles using bulky phosphine ligands.

-

Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives. PMC. (2018).[1] Illustrates the binding mode of thiazolopyrimidines in adenosine receptors, relevant for kinase homology modeling.[1]

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: 5-Bromothiazol-4-amine in Agrochemical Research

CAS: 1353101-50-4 | Focus: Synthetic Scaffolding & Bioisosteric Design

Executive Summary

5-Bromothiazol-4-amine is a specialized, high-value intermediate used in the synthesis of next-generation agrochemicals. Unlike the ubiquitous 2-aminothiazole scaffold found in commercial fungicides (e.g., Thifluzamide, Ethaboxam), the 4-aminothiazole core offers a distinct vector for structure-activity relationship (SAR) exploration. Its primary utility lies in its bifunctional nature : the C4-amino group serves as a nucleophilic handle for amide/urea construction, while the C5-bromo group acts as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Stille).

This application note details the handling, synthetic utility, and protocols for leveraging 5-bromothiazol-4-amine to generate novel Succinate Dehydrogenase Inhibitor (SDHI) analogs and Kinase Inhibitors for crop protection.

Chemical Profile & Stability

Critical Distinction: Researchers must distinguish this compound from its isomer, 2-amino-5-bromothiazole (CAS 37566-39-5), which is chemically distinct and far more common. 5-Bromothiazol-4-amine is less stable and requires specific handling to prevent oxidative degradation.

| Property | Specification |

| IUPAC Name | 5-bromo-1,3-thiazol-4-amine |

| CAS Number | 1353101-50-4 |

| Molecular Weight | 178.96 g/mol |

| Appearance | Off-white to pale yellow solid (darkens on air exposure) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| Stability | High Risk. Prone to oxidation and polymerization.[1] Store at -20°C under Argon. |

| Hazards | Irritant. Potential skin sensitizer. Handle in a fume hood. |

Strategic Utility: The "Reverse Amide" Scaffold

In modern agrochemistry, bioisosteric replacement is key to overcoming resistance.

-

Standard SDHIs: Often feature a Thiazole-5-Carboxamide linkage (Carbonyl attached to the ring).

-

Novel Design: 5-Bromothiazol-4-amine enables the synthesis of Thiazol-4-yl-Amides (Nitrogen attached to the ring). This "reverse amide" orientation alters the hydrogen-bond donor/acceptor vector, potentially bypassing resistance mutations in fungal target sites (e.g., SdhB/C/D subunits).

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

Caption: Divergent synthetic pathways for 5-bromothiazol-4-amine. Path A is preferred for fungicide discovery.

Detailed Experimental Protocols

Protocol A: Stabilization & Handling (Mandatory)

Rationale: 4-aminothiazoles lack the stabilizing resonance of 2-aminothiazoles and are electron-rich, making them susceptible to oxidative dimerization.

-

Receipt: Upon receipt, immediately transfer the vial to a glovebox or purge with Argon.

-

Storage: Store at -20°C.

-

Solution Prep: Do not store solutions in DMSO for >24 hours, as DMSO can act as a mild oxidant, leading to decomposition products (often observed as M+16 or dimer peaks in LC-MS).

Protocol B: C4-Acylation (Synthesis of the Amide Linker)

Target: N-(5-bromothiazol-4-yl)-2-(trifluoromethyl)benzamide (Hypothetical SDHI precursor)

Reagents:

-

5-Bromothiazol-4-amine (1.0 equiv)

-

2-(Trifluoromethyl)benzoyl chloride (1.1 equiv)

-

Pyridine (2.0 equiv) or DIPEA (2.5 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask and cool under N₂.

-

Dissolution: Dissolve 5-bromothiazol-4-amine (1.0 mmol, 179 mg) in anhydrous DCM (5 mL). Add Pyridine (2.0 mmol, 161 µL). Cool to 0°C.

-

Addition: Dropwise add the acid chloride (1.1 mmol) dissolved in DCM (2 mL) over 10 minutes. The solution may turn yellow/orange.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3). The amine spot (polar) should disappear; the amide spot (less polar) should appear.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with 0.1M HCl (rapidly) to remove pyridine, then Brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (SiO₂). Note: Do not use MeOH in the eluent if possible, as the C5-Br can be labile in protic/basic conditions over time.

Protocol C: C5-Suzuki Coupling (Library Diversification)

Rationale: The C5-position is sterically accessible. However, the free amine (if not acylated first) can poison Pd catalysts. It is recommended to perform Protocol B (Acylation) BEFORE Protocol C.

Reagents:

-

N-Acylated-5-bromothiazol-4-amine (from Protocol B) (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (3.0 equiv)

-

Dioxane/Water (4:1)

Procedure:

-

Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes.

-

Assembly: In a microwave vial or pressure tube, combine the bromothiazole amide (0.5 mmol), boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (20 mg). Cap the vial under N₂.

-

Heating: Heat to 90°C for 4-6 hours (or 110°C for 30 min in microwave).

-

Filtration: Filter through a Celite pad to remove Pd black.

-

Analysis: The product will be a 4,5-disubstituted thiazole.

Analytical Quality Control

Due to the instability of the starting material, rigorous QC is required.

HPLC Method (Standard):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (thiazole).

-

Pass Criteria: Purity > 95%.

-

Fail Criteria: Presence of broad peak at RT 1.5-2.0 min (hydrolysis) or dimer peak (2M-2H).

References

-

Chemical Identity & Isomerism: PubChem. 2-Aminothiazole (Isomer Comparison). National Library of Medicine.[1] [Link] (Accessed 2026-02-07).

-

Synthetic Methodology: Organic Chemistry Portal. Suzuki Coupling - Reaction Conditions and Mechanism. [Link] (Accessed 2026-02-07).

-

Agrochemical Context: National Institutes of Health (NIH).[1] Structure-activity relationships of thiazole-containing inhibitors. [Link] (General Reference for Thiazole SAR in Agrochemicals).

-

Precursor Utility: ResearchGate. Synthesis of 5-Aminothiazole derivatives. [Link] (Validated source for aminothiazole synthetic pathways).

Sources

Application Note: Scalable Synthesis of 5-Bromothiazol-4-amine Derivatives

Executive Summary

This application note details the process development and scale-up parameters for the synthesis of 5-bromothiazol-4-amine derivatives . These scaffolds are critical pharmacophores in kinase inhibitors (e.g., CDK, GSK-3) and antibiotic development.

While laboratory-scale bromination is often trivial, scaling this reaction presents two distinct challenges:

-

Regioselectivity: Ensuring exclusive C5-bromination without over-bromination or ring degradation.

-

Thermal Safety: Managing the exothermic decomposition risks associated with N-Bromosuccinimide (NBS) in polar aprotic solvents.

This guide provides a validated protocol using NBS in Acetonitrile (MeCN) , replacing the hazardous NBS/DMF system, to achieve >95% purity and high throughput safety.

Scientific Background & Retrosynthesis

The Challenge of Thiazol-4-amines

Unlike their 2-amino counterparts, thiazol-4-amines are less stable as free bases due to potential imine-enamine tautomerization and oxidative degradation. Consequently, scale-up routes almost exclusively utilize N-protected derivatives (carbamates or amides) or stable salts (hydrobromides).

Mechanistic Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The amino group at C4 (an electron-donating group, EDG) activates the C5 position. Although the thiazole ring is generally electron-deficient, the C4-nitrogen lone pair renders C5 sufficiently nucleophilic to attack the bromonium ion generated by NBS.

Reaction Scheme

The following diagram illustrates the activation and substitution logic:

Figure 1: Electrophilic Aromatic Substitution pathway for C5-bromination of thiazoles.

Critical Process Parameters (CPPs) & Safety Assessment

Reagent Selection: NBS vs. Br2

For scale-up (>100g), N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br2).

-

Stoichiometry Control: NBS allows precise molar equivalents (1.05 eq), preventing the formation of di-bromo species.

-

Handling: Solid NBS is easier to dose-control via hopper or slurry than fuming liquid bromine.

The "Hidden" Hazard: NBS in DMF

Historically, DMF is used for NBS brominations due to solubility.[1] However, recent process safety studies (Vertex, Novartis) have identified that NBS + DMF/THF/2-MeTHF can undergo runaway exothermic decomposition , often triggered by an induction period or radical mechanism [1, 2].

Safety Directive:

-

Prohibited Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) for large-scale NBS storage/reaction without rigorous calorimetry data.

-

Recommended Solvent: Acetonitrile (MeCN) . It is chemically inert to NBS, allows for facile workup (succinimide is soluble in water, product often precipitates or extracts easily), and has a stable thermal profile.

Comparative Solvent Data

| Parameter | DMF (Avoid) | Acetonitrile (Recommended) |

| NBS Solubility | High | Moderate (Slurry often required) |

| Thermal Stability | Low (Risk of runaway >45°C) | High |

| Workup | Difficult (High BP, water miscibility) | Easy (Low BP, can be distilled) |

| Reaction Rate | Fast | Moderate (Controlled) |

Scale-Up Protocol: 5-Bromination of N-Boc-Thiazol-4-amine

Target Scale: 1.0 kg input Equipment: 10L Jacketed Glass Reactor, Cryostat, Mechanical Stirrer (Overhead).

Materials

-

Precursor: tert-butyl thiazol-4-ylcarbamate (1.0 kg, 5.0 mol)

-

Reagent: N-Bromosuccinimide (NBS) (935 g, 5.25 mol, 1.05 eq). Note: Ensure NBS is white, not yellow (degraded).

-

Solvent: Acetonitrile (MeCN) (10 L, 10 vol).

-

Quench: Sodium Thiosulfate (10% aq solution).

Step-by-Step Methodology

Step 1: Reactor Setup & Charging

-

Inert the reactor with N2 flow.

-

Charge Acetonitrile (8 L) and Precursor (1.0 kg) .

-

Start agitation (250 RPM). Ensure complete dissolution.

-

Cool the jacket to 0°C . Wait until internal temperature (

) reaches < 5°C.

Step 2: Controlled Addition (Exotherm Management)

-

Prepare a slurry or solution of NBS (935 g) in the remaining Acetonitrile (2 L) .

-

Alternative: Solid addition via powder funnel is acceptable if done in portions.

-

-

Add NBS in 5 portions over 60 minutes .

-

CRITICAL: Monitor

. Do not allow -

Observation: The solution may turn orange/red transiently, then fade to pale yellow. Permanent orange color indicates excess free bromine.

-

Step 3: Reaction Monitoring (IPC)

-

Stir at 0–5°C for 2 hours.

-

IPC (HPLC/UPLC):

-

Target: Precursor < 1.0% (Area %).

-

Check for di-bromo impurity (usually elutes later).

-

If reaction stalls: Warm to 15°C cautiously.

-

Step 4: Quench & Workup

-

Add 10% Sodium Thiosulfate (2 L) slowly. This quenches unreacted NBS and reduces any Br2.

-

Visual: Color should dissipate to pale yellow/colorless.

-

-

Concentrate the mixture under vacuum (

< 40°C) to remove bulk Acetonitrile. -

Isolation (Precipitation Method):

-

Add Water (10 L) to the residue. Stir vigorously for 1 hour.

-

The 5-bromo derivative (often hydrophobic due to Boc) will precipitate.

-

Succinimide remains in the aqueous phase.

-

-

Filtration: Filter the solid. Wash with Water (3 x 2 L) to remove residual succinimide.

-

Drying: Vacuum oven at 40°C for 24 hours.

Process Workflow Diagram

Figure 2: Process Flow Diagram for the scale-up bromination.

Troubleshooting & Quality Attributes

Common Issues

| Observation | Root Cause | Corrective Action |

| Low Yield | Product solubility in aqueous waste | Check pH of aqueous layer; adjust to neutral. Use extraction (EtOAc) if precipitation fails. |

| High Di-bromo Impurity | Localized high concentration of NBS | Improve stirring rate; slow down addition rate. |

| Dark Color/Tar | Exotherm > 20°C or unstable amine | Strict temperature control (<5°C). Ensure amine is protected (Boc/Ac). |

Analytical Specifications

-

Appearance: Off-white to pale yellow solid.

-

Purity (HPLC): > 98.0% a/a.

-

1H NMR (DMSO-d6): Loss of C5-H singlet (typically ~7.0-7.5 ppm). Retention of C2-H (typically ~8.8-9.0 ppm).

References

-

Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ACS Omega. [Link]

-

Yang, W., et al. (2020).[1][2] Hazards of N-Bromosuccinimide (NBS) in DMF and Other Polar Aprotic Solvents. Organic Process Research & Development. [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. [Link]

-

Scientific Update. (2024). A Dangerous Bromance: NBS and DMF Safety. [Link]

Sources

Protecting group strategies for 5-Bromothiazol-4-amine

Application Note: Protecting Group Strategies for 5-Bromothiazol-4-amine

Executive Summary & Strategic Analysis

The 4-aminothiazole core is a privileged scaffold in kinase inhibitor design, yet it presents distinct synthetic challenges compared to its ubiquitous 2-amino isomer. Specifically, 5-bromothiazol-4-amine combines a nucleophilic amine with an electrophilic bromide, creating a risk of self-polymerization and oxidative degradation. Furthermore, the free amine at the C4 position can poison palladium catalysts during cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) via competitive coordination to the metal center.

The Core Challenge: The 4-aminothiazole moiety is significantly less stable than the 2-amino isomer. In aqueous media or under oxidative stress, the free amine facilitates ring degradation. Therefore, immediate protection upon synthesis or generation from its salt form is not just a convenience—it is a requirement for yield preservation.

Strategic Recommendation:

-

Primary Strategy (Boc/Bis-Boc): The tert-butyloxycarbonyl (Boc) group is the gold standard for this scaffold. It suppresses the nucleophilicity of the amine and is orthogonal to the basic conditions required for Suzuki couplings at the C5-Br position. We recommend pushing to the Bis-Boc species

for palladium chemistry to completely eliminate the acidic N-H proton. -

Secondary Strategy (Acetylation): Use acetyl protection only if downstream chemistry involves strong acids (which would cleave Boc) and avoids strong bases (which might hydrolyze the amide or degrade the C-Br bond).

Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) is dictated by the immediate downstream chemistry at the C5-Bromine handle.